molecular formula C5H5BrF2N2 B2904858 4-Bromo-2-(difluoromethyl)-1-methylimidazole CAS No. 2248358-20-3

4-Bromo-2-(difluoromethyl)-1-methylimidazole

Cat. No. B2904858
CAS RN: 2248358-20-3
M. Wt: 211.01
InChI Key: NMXQDEJVWRBVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(difluoromethyl)-1-methylimidazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-methylimidazole involves the inhibition of certain enzymes such as protein tyrosine phosphatases and histone deacetylases. These enzymes are involved in the regulation of various cellular processes such as cell signaling, gene expression, and cell cycle regulation. Inhibition of these enzymes can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
4-Bromo-2-(difluoromethyl)-1-methylimidazole has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as protein tyrosine phosphatases and histone deacetylases, leading to the suppression of tumor growth and metastasis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been shown to have neuroprotective effects by inhibiting the activity of certain enzymes involved in neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-Bromo-2-(difluoromethyl)-1-methylimidazole has several advantages and limitations for lab experiments. One of the advantages is its high purity and good yield when synthesized using certain methods. It also has significant potential for the development of anticancer drugs due to its inhibitory effects on certain enzymes involved in tumor growth and metastasis. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring during lab experiments.

Future Directions

There are several future directions for research on 4-Bromo-2-(difluoromethyl)-1-methylimidazole. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of other enzymes that can be targeted by this compound for the development of new drugs. Furthermore, research can be conducted to investigate the potential applications of this compound in other fields such as agriculture and environmental science. Overall, 4-Bromo-2-(difluoromethyl)-1-methylimidazole has significant potential for scientific research and development, and further studies can lead to the discovery of new applications and benefits.

Synthesis Methods

4-Bromo-2-(difluoromethyl)-1-methylimidazole can be synthesized using different methods. One of the most commonly used methods is the reaction between 4-bromo-1-methylimidazole and difluoromethyl iodide in the presence of a base such as potassium carbonate. This method yields a high purity product with a good yield. Other methods include the reaction between 4-bromo-1-methylimidazole and difluoromethyl sulfone or difluoromethyl diazomethane.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)-1-methylimidazole has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have inhibitory effects on the activity of certain enzymes such as protein tyrosine phosphatases and histone deacetylases. These enzymes are involved in various cellular processes such as cell signaling, gene expression, and cell cycle regulation. Inhibition of these enzymes can lead to the suppression of tumor growth and metastasis, making 4-Bromo-2-(difluoromethyl)-1-methylimidazole a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-10-2-3(6)9-5(10)4(7)8/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXQDEJVWRBVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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